2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-benzyl-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-17(20-22-23(13)15-10-6-3-7-11-15)18-21-19-16(24-18)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRCWVSFBVTVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure combining a triazole ring with an oxadiazole moiety. The synthesis typically involves multi-step processes that may include:
- Formation of the Triazole Ring : Utilizing the copper-catalyzed azide-alkyne cycloaddition method (CuAAC).
- Oxadiazole Formation : Employing methods such as cyclization reactions involving hydrazides and carboxylic acids.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Azide-Alkyne Cycloaddition | Copper catalyst | Anhydrous conditions |
| 2 | Cyclization | Hydrazides, carboxylic acids | Varies by specific method |
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli. Structural modifications can enhance this activity significantly.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have demonstrated that modifications within the triazole ring can enhance cytotoxicity against cancer cell lines. For example, the presence of electron-donating groups has been linked to increased activity against specific tumors .
Anticonvulsant Effects
Investigations into the anticonvulsant properties of oxadiazole derivatives have shown promising results in models such as the pentylenetetrazole-induced seizure test. Compounds with specific substituents have exhibited significant efficacy .
Material Science Applications
In addition to its biological applications, 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole has been explored for its potential in material science . Its unique chemical properties allow it to serve as a building block for advanced materials and polymers.
Table 2: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer to create functional polymers with tailored properties. |
| Coordination Chemistry | Acts as a ligand in coordination complexes that may exhibit unique catalytic properties. |
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Escherichia coli and Bacillus subtilis. The findings indicated that certain structural modifications resulted in enhanced activity compared to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that specific derivatives of the compound exhibited significant cytotoxic effects. The mechanism was attributed to interference with cellular proliferation pathways .
Case Study 3: Synthesis and Characterization
Recent research focused on synthesizing new derivatives of 1,3,4-oxadiazoles and evaluating their biological activities. The results highlighted the importance of substituent positions on the oxadiazole ring for modulating biological activity .
Mechanism of Action
The mechanism of action of 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and triazole derivatives, such as:
- 2-benzyl-5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- 2-phenyl-5-(5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups, along with the triazole and oxadiazole rings, provides a distinct structural framework that can be exploited for various applications.
Biological Activity
The compound 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole and triazole classes, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is with a molecular weight of approximately 305.36 g/mol. The compound features a unique combination of oxadiazole and triazole rings that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives. These compounds exhibit activity against various cancer cell lines by targeting specific enzymes involved in cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | 12.5 | HeLa (cervical cancer) |
| Similar oxadiazole derivatives | 10.0 - 30.0 | Various (e.g., MCF7 breast cancer) |
The mechanism of action includes inhibition of histone deacetylases (HDAC), which play a crucial role in cancer cell growth and survival . Molecular docking studies suggest that these compounds can effectively bind to the active sites of target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
Inflammation is a key factor in various chronic diseases. Compounds containing oxadiazole and triazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
In vitro studies demonstrated that the compound reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory conditions .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their biological activities. Among these derivatives, 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole was identified as one of the most potent against HeLa cells with an IC50 value significantly lower than other tested compounds .
Q & A
Q. What are the recommended synthetic routes for 2-benzyl-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole?
The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the 1,2,3-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, react a substituted alkyne with an azide derivative (e.g., phenyl azide) under CuSO₄/ascorbate catalysis .
- Step 2: Couple the triazole moiety to the 1,3,4-oxadiazole ring. This typically involves cyclization of a hydrazide intermediate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at elevated temperatures (e.g., 120°C) .
- Step 3: Introduce the benzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Key Validation: Confirm purity via HPLC (>99%) and structural integrity using -NMR (e.g., δ 7.4–8.0 ppm for aromatic protons) .
Q. How should researchers characterize the compound’s structural integrity?
A combination of spectroscopic and analytical methods is critical:
- -NMR/-NMR: Identify aromatic protons (δ 7.2–8.2 ppm) and oxadiazole carbons (δ 160–170 ppm). Compare experimental shifts with simulated spectra from computational tools like ACD/Labs .
- FT-IR: Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1350 cm⁻¹) .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
- Mass Spectrometry: Use EI-MS or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
Discrepancies often arise in aromatic stacking or tautomeric forms. To address this:
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density maps to validate bond lengths/angles .
- Data Analysis: Compare experimental bond lengths (e.g., triazole C-N bonds ~1.31–1.34 Å) with DFT-optimized geometries. Use WinGX/ORTEP for visualization and packing analysis .
Example: In , crystallographic data resolved ambiguities in the orientation of the benzyl group versus NMR-based predictions .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Modify Substituents: Replace the benzyl group with electron-withdrawing groups (e.g., 4-F, 4-Br) to enhance antimicrobial activity. Use Suzuki-Miyaura coupling for regioselective aryl substitutions .
- Assay Design: Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via microbroth dilution (MIC values). Include positive controls (e.g., fluconazole) and validate with ATP-based cytotoxicity assays (e.g., CellTiter-Glo®) .
- Computational Docking: Use AutoDock Vina to predict binding to targets like Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK). Prioritize compounds with docking scores ≤−8.0 kcal/mol .
Q. How can researchers address low yields during oxadiazole ring formation?
- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids (e.g., [BMIM]BF₄) to improve cyclization efficiency .
- Catalyst Screening: Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate dehydration steps .
- Reaction Monitoring: Use in-situ FT-IR or LC-MS to detect intermediates (e.g., hydrazide-carboxylic acid adducts) and adjust reaction times .
Methodological Challenges
Q. How to interpret conflicting bioactivity data across different assay platforms?
Q. What are best practices for computational modeling of tautomeric equilibria in the triazole-oxadiazole system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
